Stereochemical Specificity: (R)- versus (S)-Enantiomer for Suvorexant Intermediate Function
The (R)-1-benzyl-5-methyl-1,4-diazepane enantiomer (CAS 1620097-06-4) is the required chiral intermediate for Suvorexant API synthesis, while the (S)-enantiomer (CAS 1644457-28-2) is chemically distinct and assigned a different impurity designation [1]. The downstream drug substance incorporates this chirality, and use of the (S)-enantiomer would produce the incorrect stereoisomer of Suvorexant . In regulatory impurity characterization, the (S)-enantiomer is separately classified as Suvorexant Impurity 27 [2], indicating that analytical methods must resolve these enantiomers. The absolute configuration difference at the chiral center (5R vs 5S) represents a binary functional distinction in this synthetic context, quantified by distinct CAS registry numbers and InChIKey identifiers: PQJUKENLCKCHQX-GFCCVEGCSA-N for (R) versus PQJUKENLCKCHQX-LBPRGKRZSA-N for (S) [3].
| Evidence Dimension | Enantiomer functional role in Suvorexant synthesis |
|---|---|
| Target Compound Data | Required chiral intermediate; Suvorexant Impurity 19 |
| Comparator Or Baseline | (S)-1-benzyl-5-methyl-1,4-diazepane (CAS 1644457-28-2) |
| Quantified Difference | Distinct CAS numbers; assigned as Suvorexant Impurity 27; incorrect stereoisomer for API |
| Conditions | Suvorexant synthetic pathway as described in FDA NDA 204569 and impurity characterization literature |
Why This Matters
Procurement of the incorrect enantiomer results in failed API synthesis and invalid analytical method validation due to stereochemistry-dependent retention and detection characteristics.
- [1] PubChem CID 51624615: (5R)-1-Benzyl-5-methyl-1,4-diazepane. View Source
- [2] SynZeal: Suvorexant Impurity 27 product page. View Source
- [3] PubChem: InChIKey comparison for (R)- and (S)-1-benzyl-5-methyl-1,4-diazepane. View Source
